

literature references for chemical shifts in Chloroform-d

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroform-d

Cat. No.: B032938

[Get Quote](#)

A Comprehensive Guide to Chemical Shifts of Common Laboratory Solvents in **Chloroform-d**

For researchers, scientists, and professionals in drug development, accurate identification of signals in Nuclear Magnetic Resonance (NMR) spectra is paramount. Samples are often contaminated with residual solvents from synthesis, purification, or the NMR tube itself. This guide provides a comprehensive comparison of ^1H and ^{13}C NMR chemical shifts for common laboratory solvents and other impurities when using **Chloroform-d** (CDCl_3) as the NMR solvent. The data presented is compiled from highly reputable literature sources, ensuring accuracy and reliability for your research needs.

Data Presentation: Chemical Shifts in CDCl_3

The chemical shifts of the residual protons in deuterated solvents are a key reference point. For **Chloroform-d**, the residual CHCl_3 signal is observed at approximately 7.26 ppm in ^1H NMR and 77.2 ppm in ^{13}C NMR.^[1] All other chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.^{[2][3]}

The following tables summarize the ^1H and ^{13}C NMR chemical shifts of common laboratory solvents and impurities in CDCl_3 . It is important to note that chemical shift values can be influenced by factors such as concentration, temperature, and the presence of other solutes.^[4]^{[5][6]}

Table 1: ^1H NMR Chemical Shifts of Common Solvents and Impurities in CDCl_3

Compound	Chemical Shift (δ , ppm)	Multiplicity
Acetone	2.17	s
Acetonitrile	2.10	s
Benzene	7.36	s
tert-Butanol	1.28	s
Chloroform	7.26	s
Cyclohexane	1.43	s
1,2-Dichloroethane	3.73	s
Dichloromethane	5.30	s
Diethyl ether	3.48 (q), 1.21 (t)	q, t
Dimethylformamide (DMF)	8.03 (s), 2.92 (s), 2.88 (s)	s, s, s
Dimethyl sulfoxide (DMSO)	2.54	s
1,4-Dioxane	3.71	s
Ethanol	3.72 (q), 1.25 (t)	q, t
Ethyl acetate	4.12 (q), 2.05 (s), 1.26 (t)	q, s, t
n-Hexane	1.29 (m), 0.88 (t)	m, t
Methanol	3.49	s
n-Pentane	1.28 (m), 0.89 (t)	m, t
2-Propanol	4.12 (sept), 1.22 (d)	sept, d
Pyridine	8.62 (m), 7.69 (m), 7.32 (m)	m, m, m
Tetrahydrofuran (THF)	3.76 (m), 1.85 (m)	m, m
Toluene	7.27-7.17 (m), 2.36 (s)	m, s
Water	1.56	s

Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515 and subsequent publications.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: ^{13}C NMR Chemical Shifts of Common Solvents and Impurities in CDCl_3

Compound	Chemical Shift (δ , ppm)
Acetone	206.7, 30.6
Acetonitrile	117.7, 1.3
Benzene	128.4
tert-Butanol	68.9, 31.6
Chloroform	77.2
Cyclohexane	27.1
1,2-Dichloroethane	44.9
Dichloromethane	53.8
Diethyl ether	66.0, 15.2
Dimethylformamide (DMF)	162.5, 36.2, 31.1
Dimethyl sulfoxide (DMSO)	40.5
1,4-Dioxane	67.2
Ethanol	58.6, 18.4
Ethyl acetate	171.1, 60.3, 21.0, 14.2
n-Hexane	31.8, 22.8, 14.2
Methanol	49.9
n-Pentane	34.6, 22.7, 14.0
2-Propanol	64.0, 25.4
Pyridine	150.2, 135.9, 123.6
Tetrahydrofuran (THF)	67.9, 25.7
Toluene	137.9, 129.2, 128.3, 125.5, 21.4

Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515 and subsequent publications.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The referenced data was primarily collected using the following general experimental methodology:

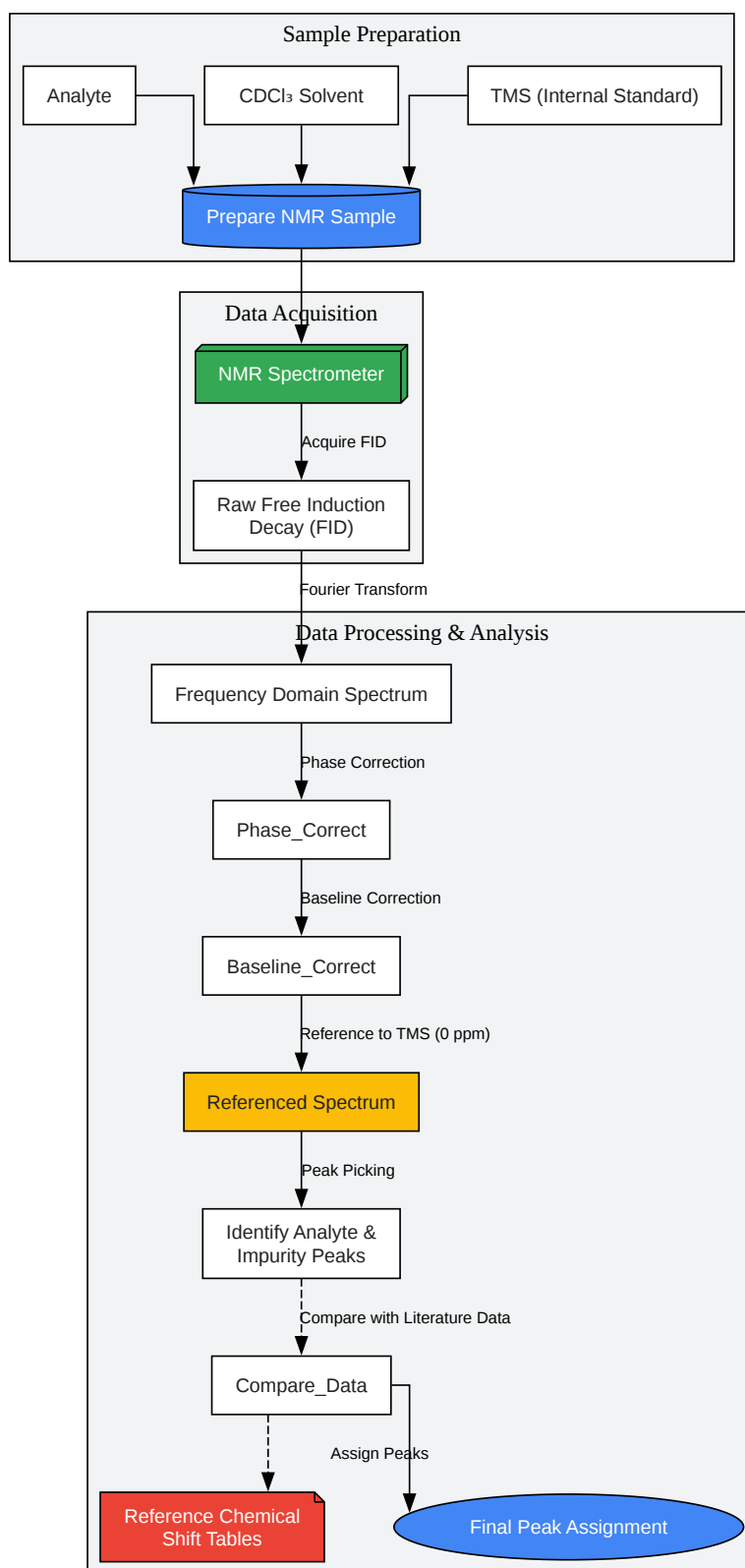
Sample Preparation: Stock solutions of the impurity compounds were prepared.[3][4] For ^1H NMR, a small volume (typically a few microliters) of the impurity or a stock solution was added to approximately 0.6 mL of deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.[4] For ^{13}C NMR, a slightly more concentrated sample was often used.[2] Tetramethylsilane (TMS) was added as an internal reference standard for chemical shifts ($\delta = 0.00$ ppm).[2][4] Deuterated chloroform (CDCl_3) is commercially available from suppliers like Cambridge Isotope Laboratories.[7][8]

NMR Data Acquisition: NMR spectra were acquired on spectrometers operating at various frequencies (e.g., 300, 500, or 600 MHz for ^1H).[3][4] Spectra were typically recorded at room temperature (approximately 298 K or 24-25 °C).[3][4] The residual solvent peak of CDCl_3 was used to lock the magnetic field frequency.

Data Referencing: All ^1H and ^{13}C chemical shifts were referenced to the TMS signal at 0.00 ppm.[2] The residual solvent peak (CHCl_3 in CDCl_3) can also be used as a secondary reference, with its chemical shift calibrated against TMS.[1]

Visualization of the NMR Referencing Workflow

The following diagram illustrates the logical workflow for identifying and referencing chemical shifts of impurities in an NMR spectrum using **Chloroform-d**.



[Click to download full resolution via product page](#)


Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis in CDCl_3 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Numare Spectralab Inc. [web.stanford.edu]
- 7. Chloroform-d  Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. labstandards.eu [labstandards.eu]
- To cite this document: BenchChem. [literature references for chemical shifts in Chloroform-d]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032938#literature-references-for-chemical-shifts-in-chloroform-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com